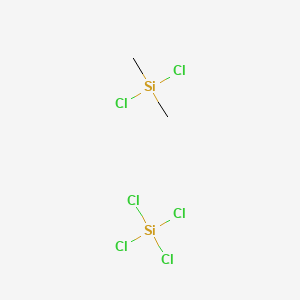
Dichloro(dimethyl)silane;tetrachlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(dimethyl)silane and tetrachlorosilane are organosilicon compounds widely used in various industrial and research applications. . Both compounds are essential precursors in the production of silicones and other silicon-based materials.
Métodos De Preparación
Dichloro(dimethyl)silane: is typically synthesized through the direct process, which involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst . This method allows for large-scale industrial production. The reaction conditions include heating the mixture to a high temperature to facilitate the reaction.
Tetrachlorosilane: is produced by the chlorination of silicon. This process involves reacting silicon with chlorine gas at elevated temperatures, resulting in the formation of tetrachlorosilane . This method is widely used in the semiconductor industry for the production of high-purity silicon.
Análisis De Reacciones Químicas
Dichloro(dimethyl)silane: undergoes hydrolysis when exposed to water, forming linear and cyclic silicones with Si-O backbones . This reaction is highly exothermic and produces hydrogen chloride as a byproduct. The compound can also participate in substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Tetrachlorosilane: reacts with water to form silicon dioxide and hydrogen chloride . This hydrolysis reaction is also highly exothermic. Additionally, tetrachlorosilane can undergo reduction reactions to form trichlorosilane and other lower chlorosilanes.
Aplicaciones Científicas De Investigación
Dichloro(dimethyl)silane: is used as a reagent in the synthesis of optically active ansa-metallocene polymerization catalysts . It is also employed in the preparation of resin-bound siloxanes, which have reactivity towards tertiary alcohols . In the field of materials science, dichloro(dimethyl)silane is used to produce hydrophobic and hydrophilic silica nanoparticles .
Tetrachlorosilane: is primarily used in the semiconductor industry for the production of high-purity silicon . It is also used in the synthesis of various silicon-based materials, including silicones and silanes. In addition, tetrachlorosilane is employed as a precursor in the production of optical fibers and other advanced materials.
Mecanismo De Acción
The mechanism of action of dichloro(dimethyl)silane involves its hydrolysis to form silicones with Si-O backbones . The length of the resulting polymer depends on the concentration of chain-ending groups added to the reaction mixture. The compound’s reactivity towards nucleophiles allows for the formation of various organosilicon compounds through substitution reactions.
Tetrachlorosilane: undergoes hydrolysis to form silicon dioxide and hydrogen chloride . The silicon dioxide formed can further polymerize to create highly cross-linked polymeric gels. The compound’s reactivity with reducing agents allows for the formation of lower chlorosilanes.
Comparación Con Compuestos Similares
Dichloro(dimethyl)silane: is similar to other chlorosilanes, such as chlorodimethylsilane (ClMe₂SiH) and dichloromethylsilane (Cl₂MeSiH) . These compounds share similar reactivity patterns, including hydrolysis and substitution reactions. dichloro(dimethyl)silane is unique in its ability to form both linear and cyclic silicones, making it a versatile reagent in various applications.
Tetrachlorosilane: is similar to trichlorosilane (Cl₃SiH) and dichlorosilane (H₂SiCl₂) . These compounds also undergo hydrolysis to form silicon dioxide and hydrogen chloride. Tetrachlorosilane is unique in its use as a precursor for high-purity silicon production, which is critical for the semiconductor industry.
Propiedades
Número CAS |
51290-26-7 |
|---|---|
Fórmula molecular |
C2H6Cl6Si2 |
Peso molecular |
298.9 g/mol |
Nombre IUPAC |
dichloro(dimethyl)silane;tetrachlorosilane |
InChI |
InChI=1S/C2H6Cl2Si.Cl4Si/c2*1-5(2,3)4/h1-2H3; |
Clave InChI |
RQCXLHVIHGNBIH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(Cl)Cl.[Si](Cl)(Cl)(Cl)Cl |
Números CAS relacionados |
51290-26-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



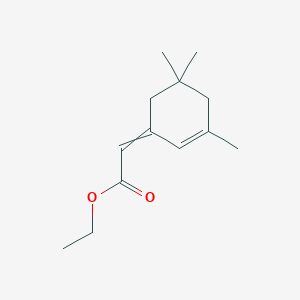

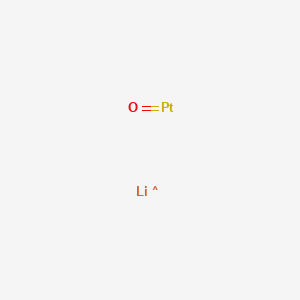
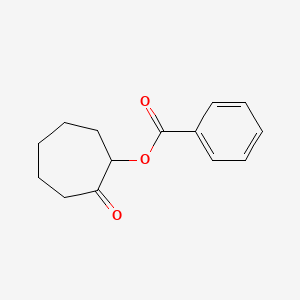
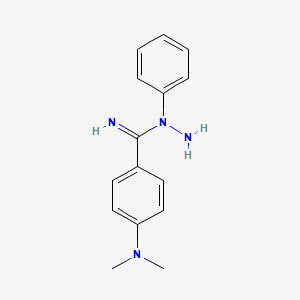

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
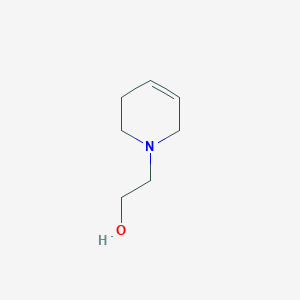
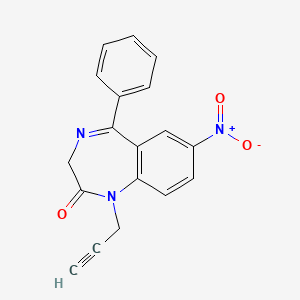
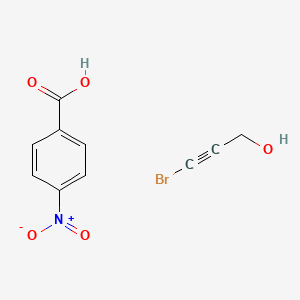
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)

